Comprehensive Technical Guide: CAS 3492-47-5 (1,3-Bis(diethylamino)propan-2-ol)
Comprehensive Technical Guide: CAS 3492-47-5 (1,3-Bis(diethylamino)propan-2-ol)
Executive Summary & Chemical Identity
As application scientists and drug development professionals, we frequently encounter molecules that serve as versatile foundational scaffolds. CAS 3492-47-5 , formally known as 1,3-bis(diethylamino)propan-2-ol (often abbreviated as DEAP), is a prime example of a highly tunable vicinal diaminoalcohol[1]. Characterized by two terminal tertiary amine groups flanking a secondary hydroxyl group, this compound exhibits exceptional hydrogen-bond donating and accepting capabilities, alongside profound chelation potential[2].
Historically relegated to a niche building block, contemporary research has repositioned CAS 3492-47-5 as a critical agent in surface chemistry—specifically as a Volatile Corrosion Inhibitor (VCI)—and as a precursor in the synthesis of complex antimalarial pharmaceuticals[3],[4]. This guide synthesizes the physicochemical profiling, manufacturing workflows, and experimental validation protocols required to leverage this compound effectively.
Physicochemical Profiling
Understanding the baseline metrics of CAS 3492-47-5 is the first step in predicting its behavior in both synthetic and applied environments. The presence of multiple heteroatoms (N, O) dictates its solubility, basicity, and coordination geometry[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
| CAS Registry Number | 3492-47-5[1] | Unique identifier for regulatory and procurement tracking. |
| IUPAC Name | 1,3-bis(diethylamino)propan-2-ol[5] | Denotes the symmetrical tertiary amine substitution. |
| Molecular Formula | C11H26N2O | Establishes stoichiometric baseline for synthesis. |
| Molecular Weight | 202.34 g/mol [6] | Critical for molarity calculations in electrochemical assays. |
| Appearance | Clear to pale yellow liquid | Indicator of purity; darkening suggests amine oxidation. |
| Functional Motif | Vicinal diaminoalcohol[2] | Enables bidentate/tridentate chelation with transition metals. |
Synthesis & Manufacturing Workflows
The synthesis of CAS 3492-47-5 relies on a straightforward, yet highly sensitive, nucleophilic substitution ( SN2 ) pathway. The causality behind the experimental choices below is rooted in preventing unwanted side reactions (such as elimination or incomplete alkylation) while maximizing the yield of the symmetric diaminoalcohol[7].
Protocol: Alkylation Synthesis of CAS 3492-47-5
Objective: Synthesize 1,3-bis(diethylamino)propan-2-ol via the double alkylation of diethylamine.
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Reagent Charging: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dichloro-2-propanol (1.0 eq, 0.1 mol) in 150 mL of absolute ethanol. Rationale: Ethanol provides a protic environment that stabilizes the transition state of the SN2 reaction.
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Nucleophile Addition: Slowly add diethylamine (2.5 eq, 0.25 mol) dropwise via an addition funnel at 0 °C. Rationale: The slight stoichiometric excess drives the reaction to completion, while the low temperature controls the initial exothermic ring-opening/substitution, preventing degradation[4].
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Acid Scavenging: Introduce anhydrous potassium carbonate ( K2CO3 , 2.0 eq) to the mixture. Rationale: K2CO3 acts as a mild base to neutralize the generated HCl, preventing the formation of unreactive amine hydrochloride salts without triggering unwanted elimination pathways.
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Reflux: Heat the reaction mixture to reflux (~78 °C) for 8–10 hours. Monitor progression via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain).
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Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol solvent.
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Extraction: Dissolve the crude residue in 100 mL of distilled water and extract with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and filter.
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Purification: Evaporate the solvent and purify the crude liquid via vacuum distillation to yield pure CAS 3492-47-5[7].
Caption: Workflow for the SN2 synthesis and purification of CAS 3492-47-5.
Mechanistic Insights: Volatile Corrosion Inhibition (VCI)
One of the most rigorously documented applications of CAS 3492-47-5 is its efficacy as a Volatile Corrosion Inhibitor (VCI) for brass and carbon steel[3].
The Causality of Inhibition: DEAP functions predominantly as an anodic inhibitor . The mechanism is driven by the lone pair electrons on the nitrogen and oxygen heteroatoms, which act as Lewis bases. These electrons coordinate with the vacant d-orbitals of the metal surface (e.g., copper in brass or iron in carbon steel).
This chemisorption strictly follows the Langmuir adsorption isotherm , indicating that the inhibitor forms a robust, single-molecule-thick protective monolayer[7]. By blocking the active anodic sites on the metal surface, DEAP severely retards anodic dissolution. Studies have demonstrated that at an optimal concentration of 2.5×10−2 M, DEAP can achieve up to 95% inhibition efficiency[2],[7].
Caption: Mechanism of Volatile Corrosion Inhibition (VCI) via Langmuir chemisorption.
Experimental Validation Protocols
To establish trustworthiness, any claim of corrosion inhibition must be backed by a self-validating experimental system. The following protocol utilizes orthogonal electrochemical techniques to verify the efficacy of CAS 3492-47-5[3],[8].
Protocol: Electrochemical Evaluation of VCI Efficacy
Objective: Validate the anodic inhibition efficiency of CAS 3492-47-5 on metal substrates.
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Substrate Preparation: Polish brass or carbon steel coupons (1 cm² exposed area) sequentially with 400, 800, and 1200 grit SiC paper. Degrease with acetone, rinse with absolute ethanol, and dry under a N2 stream.
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Electrolyte Formulation: Prepare simulated atmospheric water (or 1.0 M HCl for aggressive testing). Introduce CAS 3492-47-5 at varying concentrations (e.g., 1.0×10−3 M to 2.5×10−2 M)[8],[7].
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Cell Assembly: Utilize a standard three-electrode configuration. Working Electrode (WE) = Metal Coupon; Reference Electrode (RE) = Saturated Calomel Electrode (SCE); Counter Electrode (CE) = Platinum mesh[3].
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Open Circuit Potential (OCP): Immerse the WE in the electrolyte for 30 minutes to establish a steady-state OCP.
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Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV peak-to-peak AC signal around the OCP. Sweep the frequency from 100 kHz down to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the charge transfer resistance ( Rct ).
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Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate Tafel slopes ( βa , βc ) to determine the corrosion current density ( icorr ).
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Data Synthesis (Self-Validation): Calculate inhibition efficiency (IE%) using the formula: IE%=[(icorr,blank−icorr,inh)/icorr,blank]×100 . Expert Insight: The system is self-validating if the proportional increase in Rct (derived from EIS) directly correlates with the decrease in icorr (derived from PDP)[8].
Emerging Applications in Coordination Chemistry & Drug Development
Beyond surface chemistry, the vicinal diaminoalcohol scaffold of CAS 3492-47-5 is gaining traction in pharmaceutical development. Its structural motif allows for the fine-tuning of steric and electronic properties, making it a versatile ligand in organocatalysis[2].
Furthermore, researchers have successfully utilized 1,3-bis(diethylamino)propan-2-ol as a nucleophilic side-chain precursor in the synthesis of novel chloroquine analogues . By coupling this compound with 4,7-dichloroquinoline derivatives, scientists are developing new antimalarial agents designed to overcome Plasmodium falciparum chloroquine resistance (CQR) by altering the pKa and steric bulk of the quinolyl nitrogen[4].
Sources
- 1. CAS 3492-47-5: 1,3-bis(dietilamino)propan-2-ol [cymitquimica.com]
- 2. 2-Propanol, 1,3-bis-diethylamino- | 3492-47-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-fount.com [bio-fount.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
